Diethyl 2-nitrobenzylphosphonate
Overview
Description
Diethyl 2-nitrobenzylphosphonate is a chemical compound with the molecular formula C11H16NO5P . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of Diethyl 2-nitrobenzylphosphonate involves the chemoselective activation of diethyl phosphonates . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis
The molecular structure of Diethyl 2-nitrobenzylphosphonate is represented by the formula C11H16NO5P . The average mass of the molecule is 273.222 Da, and the monoisotopic mass is 273.076599 Da .Chemical Reactions Analysis
Diethyl 2-nitrobenzylphosphonate can undergo various chemical reactions. For instance, it can be used in the synthesis of biologically relevant phosphonylated scaffolds . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .Scientific Research Applications
Antimicrobial Agents
Diethyl 2-nitrobenzylphosphonate and its derivatives have been studied for their potential as antimicrobial agents .
Synthesis and Evaluation: The impact of the substituent at the phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .
Antimicrobial Activity: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
Mechanism of Action
Target of Action
Diethyl 2-nitrobenzylphosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They could be lead compounds for the development of a variety of drugs . .
Mode of Action
Phosphonates in general are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that Diethyl 2-nitrobenzylphosphonate may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Phosphonates are known to inhibit metabolic enzymes , suggesting that Diethyl 2-nitrobenzylphosphonate may affect various metabolic pathways
Result of Action
Given that phosphonates are known to inhibit metabolic enzymes , it is plausible that Diethyl 2-nitrobenzylphosphonate may alter cellular metabolism, leading to changes in cell function or viability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-7-5-6-8-11(10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRRWPFTXVJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460990 | |
Record name | Diethyl 2-nitrobenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143023-69-2 | |
Record name | Diethyl 2-nitrobenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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